ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a unique combination of thiophene, thiazole, and piperazine moieties
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, suggesting that they may affect the inflammatory response pathway .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities and potential therapeutic applications .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The stability and efficacy of thiazole derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Based on the known properties of similar thiazole derivatives, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific functional groups present in the compound and their spatial arrangement .
Cellular Effects
Similar thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar thiazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar thiazole derivatives have been studied for their interactions with various enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar thiazole derivatives have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene and thiazole rings, followed by their functionalization and coupling with piperazine. Key steps include:
Formation of Thiophene and Thiazole Rings: These heterocycles are synthesized through well-established methods such as the Gewald reaction for thiophenes and the Hantzsch thiazole synthesis.
Functionalization: The thiophene and thiazole rings are functionalized with appropriate substituents to introduce the carbamoyl and sulfanyl groups.
Coupling with Piperazine: The functionalized heterocycles are then coupled with piperazine-1-carboxylate under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbamoyl and sulfanyl groups can be reduced to their corresponding amines and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbamoyl group can yield primary amines.
Scientific Research Applications
Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The thiophene and thiazole rings are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate can be compared with other compounds containing thiophene, thiazole, and piperazine rings:
Thiophene Derivatives: Compounds like suprofen and articaine, which are used as anti-inflammatory and anesthetic agents, respectively.
Thiazole Derivatives: Compounds like ritonavir and abafungin, which are used as antiviral and antifungal agents, respectively.
Piperazine Derivatives: Compounds like ciprofloxacin and sildenafil, which are used as antibacterial and erectile dysfunction treatments, respectively.
The uniqueness of this compound lies in its combination of these three moieties, which can confer a unique set of biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-[2-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S3/c1-2-26-18(25)22-7-5-21(6-8-22)16(24)12-27-11-15(23)20-17-19-13(10-29-17)14-4-3-9-28-14/h3-4,9-10H,2,5-8,11-12H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBKMEFFZICVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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